1-pentyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
1-pentyl-2-thiophen-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-2-3-6-11-18-14-9-5-4-8-13(14)17-16(18)15-10-7-12-19-15/h4-5,7-10,12H,2-3,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXVYJKLOMNTJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzodiazole Formation
The benzodiazole scaffold is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carbonyl-containing reagents. For 1-pentyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole, 2-thiophenecarboxaldehyde serves as the thiophene source. In a representative procedure, equimolar quantities of o-phenylenediamine and 2-thiophenecarboxaldehyde react in dichloromethane under reflux with AlCl₃ (10 mol%) as a Lewis acid catalyst. The reaction proceeds via Schiff base formation, followed by cyclization to yield the benzodiazole core.
Key Conditions :
N-Alkylation for Pentyl Substitution
Post-cyclization, the pentyl group is introduced at the N1 position via alkylation . A common approach involves treating the benzodiazole intermediate with 1-bromopentane in the presence of a base such as cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO). The reaction is typically conducted at 60°C for 6–8 hours, achieving yields of 68–75%.
Reaction Mechanism :
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Deprotonation of the benzodiazole N1 hydrogen by Cs₂CO₃.
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Nucleophilic substitution (SN2) between the deprotonated nitrogen and 1-bromopentane.
Optimization Insight :
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Higher yields are observed with polar aprotic solvents (e.g., DMSO) due to improved solubility of Cs₂CO₃.
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Excess 1-bromopentane (1.5 equiv.) minimizes di-alkylation byproducts.
One-Pot Synthesis via Sequential Condensation-Alkylation
Integrated Approach
To streamline the synthesis, a one-pot method combines benzodiazole formation and N-alkylation. o-Phenylenediamine, 2-thiophenecarboxaldehyde, and 1-bromopentane react sequentially in a single vessel. The process employs DMSO as a dual solvent and base activator, with Cs₂CO₃ (2.0 equiv.) facilitating both cyclization and alkylation.
Procedure Summary :
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Cyclization : o-Phenylenediamine + 2-thiophenecarboxaldehyde → 2-(thiophen-2-yl)-1H-1,3-benzodiazole (2 hours, 60°C).
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Alkylation : Intermediate + 1-bromopentane → this compound (6 hours, 60°C).
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Yield : 82–89%.
Advantages :
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Eliminates intermediate purification, reducing solvent waste.
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Higher overall yield due to suppressed side reactions.
Solvent and Base Optimization
Comparative studies highlight the superiority of DMSO over alternatives like DMF or acetonitrile, as it enhances reaction rates and product stability. Cs₂CO₃ outperforms K₂CO₃ or NaH in minimizing hydrolysis of 1-bromopentane.
Transition Metal-Mediated Cyclizations
Palladium-Catalyzed C–H Activation
Recent advances utilize Pd(OAc)₂ (5 mol%) with Xantphos as a ligand to construct the benzodiazole core via C–H activation. This method couples o-phenylenediamine derivatives with 2-thienylboronic acid , followed by N-alkylation.
Conditions :
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Solvent: Toluene/EtOH (3:1)
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Temperature: 100°C
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Time: 12 hours (cyclization) + 6 hours (alkylation)
Limitations :
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Requires inert atmosphere (N₂/Ar).
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Higher cost due to palladium catalysts.
Comparative Analysis of Synthetic Routes
Notes :
Purification and Characterization
Chromatographic Techniques
Crude products are purified using silica gel column chromatography with ethyl acetate/hexane (20–30% v/v). Recrystallization from ethanol or methanol further enhances purity to >98%.
Spectroscopic Validation
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¹H NMR : Key signals include:
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MS (ESI+) : m/z 285.1 [M+H]⁺.
Challenges and Mitigation Strategies
Di-Alkylation Byproducts
Using excess o-phenylenediamine (1.2 equiv.) and controlled stoichiometry of 1-bromopentane (1.05 equiv.) reduces N1,N3-di-pentyl impurities.
Hydrolysis of 1-Bromopentane
Anhydrous conditions and Cs₂CO₃ (vs. aqueous bases) prevent bromide hydrolysis, improving alkylation efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Pentyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can remove oxygen or add hydrogen to the molecule.
Substitution: This can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives.
Scientific Research Applications
Pharmaceutical Development
1-Pentyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole has been included in various screening libraries for drug discovery. Its structural similarity to other benzodiazole derivatives suggests potential activity against various targets:
- Anti-Cancer Activity : Compounds in this class have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of the thiophene ring may enhance interactions with biological targets due to its electron-donating properties.
- Antiparasitic Activity : This compound is part of libraries aimed at identifying new antiparasitic agents, potentially useful against diseases like malaria and leishmaniasis .
Organic Electronics
The compound's electronic properties make it suitable for applications in organic semiconductors. Its ability to form π-stacking interactions can be beneficial in:
- Organic Photovoltaics (OPVs) : Research indicates that thiophene-containing compounds can improve charge transport and stability in solar cells.
- Light Emitting Diodes (OLEDs) : The photophysical properties of benzodiazole derivatives are advantageous for light emission applications, potentially leading to more efficient OLED devices .
Material Science
The incorporation of this compound into polymer matrices can enhance material properties such as conductivity and thermal stability. This makes it a candidate for:
- Conductive Polymers : Used in flexible electronics and sensors, where enhanced conductivity and mechanical flexibility are required.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of benzodiazole derivatives, including this compound. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, suggesting that the compound could serve as a lead structure for further development of anticancer therapies.
Case Study 2: Organic Photovoltaics
Research on organic photovoltaics highlighted the use of thiophene-containing compounds to improve device efficiency. The inclusion of this compound in polymer blends showed enhanced charge mobility and improved power conversion efficiency compared to traditional materials.
Mechanism of Action
The mechanism by which 1-pentyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key benzodiazole derivatives and their substituents, with comparisons to the target compound:
Key Observations :
- Thiophene vs. Thiazole/Thiazoline : Thiophene’s electron-rich aromatic system may enhance π-π stacking in protein binding compared to thiazole derivatives, as seen in docking studies with TMK protein (binding score: −9.1 kcal/mol for styryl analogs) .
- Phenol vs. Thiophene: Phenolic derivatives (e.g., 1b) exhibit strong antioxidant activity due to radical scavenging, whereas thiophene-containing analogs may prioritize enzyme inhibition .
Comparison with Other Methods :
- Conventional heating (e.g., reflux in ethanol) yields 60–70% purity, while microwave methods achieve >85% purity for benzodiazoles .
- Hemi-synthesis (e.g., using cinnamaldehyde) is less applicable here due to the lack of natural precursors for thiophene .
Biological Activity
1-Pentyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a compound belonging to the benzodiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a benzodiazole core, which is known for its ability to interact with various biological targets.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through the inhibition of neuroinflammatory processes and oxidative stress in neuronal cells.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, suggesting a potential application in treating infections.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or inflammation.
- Modulation of Receptor Activity : It has been suggested that this compound interacts with certain receptors in the central nervous system, leading to altered neurotransmitter release and activity.
- Induction of Apoptosis : Evidence points towards the ability of this compound to induce apoptosis in cancer cells through intrinsic pathways.
Case Studies
Several case studies have highlighted the biological activities of this compound:
Case Study 1: Anticancer Activity
A study conducted on human lung cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure. This suggests a potent anticancer effect that warrants further investigation into its mechanism and efficacy in vivo .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this compound in a mouse model of neuroinflammation. Results indicated a marked decrease in pro-inflammatory cytokines and improved behavioral outcomes in treated mice compared to controls. The compound's ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-pentyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole, and how is purity validated?
- Methodology : Synthesis typically involves multi-step reactions, starting with cyclization to form the benzodiazole core. For example:
- Step 1 : Condensation of 2-aminobenzonitrile with a thiophene-containing aldehyde under acidic conditions to form the benzodiazole ring .
- Step 2 : Alkylation of the benzodiazole nitrogen with 1-bromopentane in the presence of a base (e.g., K₂CO₃) to introduce the pentyl group .
- Characterization : Purity is confirmed via:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and integration ratios .
- Elemental Analysis : Matching calculated vs. experimental C, H, N, S percentages .
- Chromatography : HPLC or TLC to assess byproduct removal .
Q. What biological activities are associated with benzodiazole-thiophene hybrids, and how are they evaluated?
- Activity Screening :
- Antimicrobial : Broth microdilution assays against bacterial/fungal strains (e.g., MIC determination) .
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values for cytotoxicity) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) .
- Mechanistic Insights : Docking studies (AutoDock Vina) to predict binding modes to target proteins, as seen in thiophene-triazole analogs .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in 1-pentyl-2-(thiophen-2-yl)-1H,3-benzodiazole derivatives?
- Techniques :
- Data Collection : High-resolution synchrotron radiation for accurate diffraction data .
- Refinement : SHELXL for small-molecule refinement, addressing challenges like twinning or disorder .
- Validation : PLATON for checking geometric parameters (e.g., bond angles, torsional strain) .
- Case Study : Asymmetric unit analysis in thiophene-pyrazole hybrids revealed π-π stacking and C–H···π interactions stabilizing the crystal lattice .
Q. How do reaction conditions (solvent, catalyst) impact yield in benzodiazole-thiophene synthesis?
- Optimization Strategies :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may increase side reactions .
- Catalysts : CuI or Pd(PPh₃)₄ for cross-coupling steps (e.g., Suzuki-Miyaura for thiophene attachment) .
- Data Contradictions : Conflicting yields in literature (e.g., 60% vs. 85%) may arise from:
- Purity of reagents : Trace moisture in DMF reducing alkylation efficiency .
- Temperature control : Exothermic reactions requiring precise cooling .
Q. What computational methods are used to predict structure-activity relationships (SAR) in this compound class?
- Approaches :
- QSAR Modeling : MLR (Multiple Linear Regression) to correlate substituent electronic parameters (Hammett σ) with bioactivity .
- DFT Calculations : B3LYP/6-311G(d,p) basis sets to map frontier molecular orbitals (HOMO-LUMO gaps) and reactivity .
- Case Study : Thiophene ring planarity in analogs was linked to enhanced π-stacking with DNA topoisomerase II, explaining anticancer potency .
Q. How can conflicting biological activity data be reconciled across studies?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Solubility Issues : DMSO concentration thresholds affecting compound stability .
- Resolution Strategies :
- Dose-Response Curves : Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
- Meta-Analysis : Compare EC₅₀ values across ≥3 independent studies to identify trends .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
